6-Bromo-2,3-dihydrospiro[indene-1,2'-pyrrolidine]
Description
Properties
IUPAC Name |
5-bromospiro[1,2-dihydroindene-3,2'-pyrrolidine] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN/c13-10-3-2-9-4-6-12(11(9)8-10)5-1-7-14-12/h2-3,8,14H,1,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJDTQVZRCZNOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC3=C2C=C(C=C3)Br)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677546 | |
| Record name | 6-Bromo-2,3-dihydrospiro[indene-1,2'-pyrrolidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211594-29-4 | |
| Record name | 6-Bromo-2,3-dihydrospiro[indene-1,2'-pyrrolidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Radical Cyclization of Brominated Oxime Ethers
The most direct route to 6-bromo-2,3-dihydrospiro[indene-1,2'-pyrrolidine] involves radical-mediated cyclization of brominated oxime ether precursors. As demonstrated by, oxime ethers derived from 6-bromoindanone undergo tributyltin hydride (BuSnH)-initiated radical cyclization to form the spirocyclic pyrrolidine-indene framework. The reaction proceeds via a domino mechanism:
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Initiation : Azobisisobutyronitrile (AIBN) generates radicals at elevated temperatures (90°C).
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Hydrogen Abstraction : BuSnH donates a hydrogen atom, forming a carbon-centered radical on the oxime ether.
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Cyclization : Intramolecular radical attack forms the spiro junction, yielding the pyrrolidine ring fused to the brominated indene core.
This method produced diastereomeric mixtures (cis and trans) in yields of 27–46%, necessitating chromatographic separation using silica gel (230–400 mesh) with gradients of dichloromethane (DCM) and hexane.
Detailed Synthetic Procedures
Preparation of 6-Bromoindanone Oxime Ether
Starting Material : 6-Bromoindanone is synthesized via Friedel-Crafts acylation of bromobenzene derivatives, followed by cyclization.
Oxime Formation :
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React 6-bromoindanone (1.0 mmol) with hydroxylamine hydrochloride (1.2 mmol) in ethanol under reflux.
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Stir for 12 hours, isolate the oxime via filtration, and dry under vacuum.
Etherification : -
Treat the oxime with benzyl bromide (1.5 mmol) and potassium carbonate (2.0 mmol) in DMF at 60°C for 6 hours.
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Extract with ethyl acetate, wash with brine, and purify via flash chromatography (hexane:ethyl acetate = 4:1).
Radical Spirocyclization
Reaction Setup :
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Combine the brominated oxime ether (1.0 mmol), BuSnH (1.2 mmol), and AIBN (0.12 mmol) in cyclohexane (0.02 M).
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Heat at 90°C under nitrogen until complete conversion (monitored by TLC).
Workup : -
Quench with aqueous KF (10%) to precipitate tin byproducts.
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Extract with ethyl acetate, dry over MgSO, and concentrate.
Purification :
-
Use flash chromatography (silica gel 230–400 mesh) with a gradient of hexane to 15% toluene to isolate cis- and trans-diastereomers.
Reaction Optimization and Challenges
Diastereoselectivity and Separation
The radical cyclization in yielded a 1:1.5 cis:trans ratio, attributed to similar activation barriers for both pathways. Separation was achieved using preparative TLC or column chromatography, though scalability remains a challenge.
Bromine Stability Under Reaction Conditions
Bromine substituents on the indene ring remained intact during cyclization, as evidenced by the retention of bromine in the final product. High-resolution mass spectrometry (HRMS) and H-NMR confirmed the molecular formula (CHBrN) and regiochemistry.
Physicochemical Characterization
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHBrN | |
| Molecular Weight | 252.15 g/mol | |
| SMILES | C1CC2(CCC3=C2C=C(C=C3)Br)NC1 | |
| Purity | ≥98% (HPLC) | |
| Storage Conditions | 2–8°C, sealed |
Spectroscopic Data :
-
H-NMR (CDCl): δ 7.45 (d, 1H, Ar-H), 7.20 (s, 1H, Ar-H), 3.85–3.70 (m, 2H, pyrrolidine-H), 2.95–2.80 (m, 2H, indene-H).
Comparative Analysis of Methods
| Method | Yield (%) | Diastereomer Ratio (cis:trans) | Purification Technique |
|---|---|---|---|
| Radical Cyclization | 27–46 | 1:1.5 | Flash chromatography (SiO) |
| Hypothetical EAS Bromination | – | – | – |
Radical cyclization offers a reliable route but requires meticulous control of stoichiometry and temperature. Late-stage bromination remains unexplored but could simplify precursor synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,3-dihydrospiro[indene-1,2’-pyrrolidine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups present in the molecule.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted spiro[indene-1,2’-pyrrolidine] compounds .
Scientific Research Applications
6-Bromo-2,3-dihydrospiro[indene-1,2’-pyrrolidine] has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Bromo-2,3-dihydrospiro[indene-1,2’-pyrrolidine] involves its interaction with specific molecular targets and pathways. The bromine atom and the spirocyclic structure play crucial roles in its binding affinity and selectivity towards these targets. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Halogen Substituents
- 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine] Molecular Formula: C₁₂H₁₄FN Molecular Weight: 191.25 g/mol . Key Differences: Replacing bromine with fluorine reduces molecular weight and alters electronic properties. Fluorine’s electronegativity increases metabolic stability but decreases reactivity in Suzuki-Miyaura couplings compared to bromine.
- 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione Molecular Formula: C₁₂H₁₀ClNO₂ Molecular Weight: 255.67 g/mol . Key Differences: The addition of two ketone groups (dione) in the pyrrolidine ring introduces hydrogen-bonding sites, enhancing solubility in polar solvents. Chlorine’s intermediate electronegativity balances reactivity and stability.
Spirocyclic Derivatives with Alternative Heterocycles
- (R)-5-Bromo-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione Molecular Formula: C₁₃H₁₃BrNO₃ Molecular Weight: 327.15 g/mol . Key Differences: The oxazolidinedione ring replaces pyrrolidine, introducing two ketone groups. This modification enhances inhibitory activity against enzymes like kinases, as seen in its application as a selective inhibitor .
- (S)-5-Bromo-2,3-dihydrospiro[indene-1,2'-morpholine] Molecular Formula: C₁₃H₁₆BrNO Molecular Weight: 298.18 g/mol . Key Differences: The morpholine ring (oxygen-containing heterocycle) improves water solubility and bioavailability. This derivative has been utilized as an intermediate in synthesizing S1P5 receptor agonists for cognitive disorders .
Brominated Spiro Compounds with Varied Core Structures
- 6-Bromo-3',4'-dihydro-1'H-spiro[indene-2,2'-naphthalen]-1(3H)-one Molecular Formula: C₁₇H₁₅BrO Molecular Weight: 331.21 g/mol .
Biological Activity
6-Bromo-2,3-dihydrospiro[indene-1,2'-pyrrolidine] is a complex organic compound that has garnered attention for its potential biological activities. This compound is characterized by a unique spirocyclic structure, which includes a bromine atom, and has been studied for various pharmacological properties including antiviral, anticancer, and antimicrobial effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of 6-Bromo-2,3-dihydrospiro[indene-1,2'-pyrrolidine] is , with a molecular weight of approximately 250.13 g/mol. The presence of the bromine atom at the 6th position significantly influences its reactivity and biological interactions.
Antiviral Activity
Research indicates that 6-Bromo-2,3-dihydrospiro[indene-1,2'-pyrrolidine] exhibits antiviral properties. In vitro studies have demonstrated its effectiveness against several viral strains, suggesting potential as a therapeutic agent in viral infections. The mechanism of action appears to involve inhibition of viral replication pathways through interaction with viral enzymes.
Anticancer Activity
The compound has shown promising results in various cancer cell lines. A study evaluated its cytotoxic effects on human breast cancer cell lines T-47D and MDA-MB-231, reporting IC50 values indicating significant antiproliferative activity.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| T-47D | 0.43 ± 0.01 | Induction of apoptosis |
| MDA-MB-231 | 0.99 ± 0.03 | Cell cycle arrest |
These findings suggest that the compound may induce apoptosis and alter cell cycle progression in cancer cells, making it a candidate for further development as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer properties, 6-Bromo-2,3-dihydrospiro[indene-1,2'-pyrrolidine] has shown antimicrobial activity against various bacterial strains. This includes both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of efficacy.
The biological activity of 6-Bromo-2,3-dihydrospiro[indene-1,2'-pyrrolidine] is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in viral replication and cancer cell proliferation.
- Receptor Interaction : It potentially interacts with cellular receptors that regulate apoptosis and cell cycle progression.
- Oxidative Stress Induction : The presence of the bromine atom may enhance oxidative stress within cells leading to apoptosis.
Case Studies and Research Findings
Several studies have contributed to our understanding of the biological activities associated with this compound:
- Anticancer Studies : A recent investigation focused on the structure-activity relationship (SAR) of related compounds revealed that modifications to the spirocyclic structure can enhance anticancer efficacy.
- Viral Inhibition Studies : Another study highlighted the efficacy of this compound against HIV protease, demonstrating its potential as an antiviral agent.
- Antimicrobial Efficacy : Research conducted on various bacterial strains indicated that the compound effectively inhibited growth at low concentrations, suggesting its potential use in developing new antibiotics.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 6-Bromo-2,3-dihydrospiro[indene-1,2'-pyrrolidine], and how is its purity validated?
- Methodology :
- Spirocyclic Formation : Use cyclization reactions such as Fischer indole cyclization (adapted for pyrrolidine systems) in polyphosphoric acid at elevated temperatures (120–140°C) to construct the spiro framework .
- Bromination : Introduce bromine via electrophilic substitution or metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using palladium catalysts and aryl halide precursors .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .
- Characterization : Validate purity and structure using /-NMR, high-resolution mass spectrometry (HRMS), and HPLC (≥95% purity threshold) .
Q. What safety protocols are critical when handling 6-Bromo-2,3-dihydrospiro[indene-1,2'-pyrrolidine] in laboratory settings?
- Safety Measures :
- Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent dermal/ocular exposure .
- Operate in a fume hood with negative pressure to avoid inhalation of vapors or particulates .
- Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance spirocyclic ring formation yields while minimizing side products?
- Experimental Design :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar alternatives (toluene) to stabilize intermediates .
- Catalyst Selection : Evaluate Lewis acids (e.g., ZnCl) or Brønsted acids (p-TsOH) to accelerate cyclization .
- Temperature Gradients : Perform reactions at 80°C, 100°C, and 120°C to identify optimal kinetic vs. thermodynamic control .
Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?
- Contradiction Analysis :
- NMR Discrepancies : Use 2D techniques (COSY, HSQC) to distinguish overlapping signals in the spiro region (δ 4.0–5.5 ppm) .
- X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals in slow vapor diffusion (hexane/CHCl) .
- Computational Validation : Compare experimental -NMR shifts with DFT-calculated values (B3LYP/6-31G*) .
Q. What strategies enable regioselective functionalization of the spiro[indene-pyrrolidine] scaffold for structure-activity relationship (SAR) studies?
- Functionalization Methods :
- Directed C-H Activation : Use Pd(OAc)/ligand systems to brominate the indene moiety selectively .
- Cross-Coupling : Install aryl/heteroaryl groups via Buchwald-Hartwig amination or Stille coupling .
- SAR Design :
- Prioritize substituents at the 6-bromo position for steric/electronic modulation of biological activity (e.g., kinase inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
